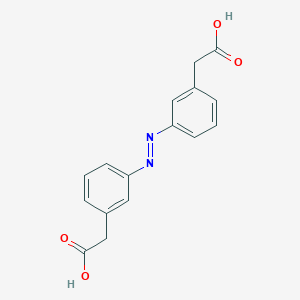

3,3'-Azobis(benzeneacetic acid)

説明

3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.

特性

CAS番号 |

133560-91-5 |

|---|---|

分子式 |

C16H14N2O4 |

分子量 |

298.29 g/mol |

IUPAC名 |

2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |

InChIキー |

WBMIICFYKRWOBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

正規SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

同義語 |

3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:

Key Structural and Functional Comparisons:

Photoresponsiveness :

- 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .

- DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .

Biomedical Utility :

- 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .

- Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .

Stability and Reactivity :

- Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .

- ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .

Research Findings and Performance Metrics

- 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .

- Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .

- DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .

- ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。